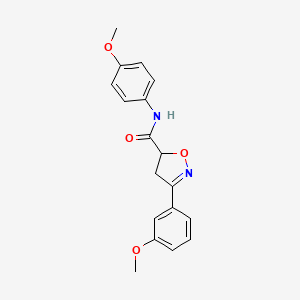
N-(1-phenylethyl)-N'-tritylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-N'-tritylthiourea is a useful research compound. Its molecular formula is C28H26N2S and its molecular weight is 422.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.18167001 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic and Structural Studies
- Triurea Derivatives of Diethylenetriamine : Research on triurea derivatives of diethylenetriamine, closely related to N-(1-phenylethyl)-N'-tritylthiourea, has shown their potential in forming hydrogen-bonded conformations. These derivatives exhibit intriguing structural characteristics in both solution and solid states, which could be relevant in materials science and molecular engineering (Nowick et al., 1996).
Pharmacological Research
- Phenylethylthiazolylthiourea Derivatives : While not the same compound, related phenylethylthiazolylthiourea (PETT) compounds have been explored for their antiviral activities, particularly against HIV-1 RT. This research demonstrates the potential of such derivatives in developing new classes of antiviral agents (Cantrell et al., 1996).
Metabolic Studies
- Metabolism of Triethylene Tetramine Dihydrochloride : Studies on the metabolism of triethylene tetramine dihydrochloride, a compound related to this compound, have provided insights into the metabolic pathways and excretion profiles of such compounds, which can be crucial in understanding their pharmacokinetics and toxicity (Kodama et al., 1997).
Application in the Pharmaceutical Industry
- Selective Synthesis of 1-Phenylethanol : Research on the selective synthesis of 1-phenylethanol by hydrogenation of acetophenone, a process closely related to this compound chemistry, has shown potential applications in the pharmaceutical industry. This research explores the use of environmentally friendly solvents and encapsulated catalysts for drug synthesis (More & Yadav, 2018).
Biomedical Research
- Effects on Zebrafish Development : Studies involving phenylurea compounds, such as 1-phenyl 2-thiourea (PTU), have provided insights into the effects of these compounds on embryogenesis, particularly in zebrafish. This research highlights the potential impacts of such compounds on developmental processes, which can be crucial for understanding teratogenic effects and developmental biology (Bohnsack et al., 2011).
Phytotoxicity Studies
- Alkylthiophenylureas : The phytotoxic activity of alkylthiophenylureas, compounds structurally similar to this compound, has been explored. This research has implications for the development of herbicides and understanding the environmental impact of such chemicals (Borgna, 1976).
Chemical Synthesis and Analysis
- Conformational and Vibrational Analysis of Phenylurea Derivatives : Detailed analysis of the vibrational, molecular, and electronic characteristics of phenylurea derivatives like fenuron, related to this compound, offers valuable information for chemical synthesis and the development of herbicides (Haruna et al., 2019).
Propriétés
IUPAC Name |
1-(1-phenylethyl)-3-tritylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2S/c1-22(23-14-6-2-7-15-23)29-27(31)30-28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMJHYZHBCBAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)


![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)
![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)
![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)
![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)

